molecular formula C17H18ClN5O2S B2806397 N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-46-9

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2806397
CAS No.: 895006-46-9
M. Wt: 391.87
InChI Key: LLDBZLKNNZHINB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidinone core fused with a thioacetamide-linked 2-chlorobenzyl group. Its molecular formula is C₁₇H₁₇ClN₅O₂S (assuming the 5-propyl substituent as specified in the query), though the closest commercially available analog (CAS 877638-58-9) has the formula C₁₄H₁₂ClN₅O₂S (molecular weight 349.7954) without the 5-propyl group . The compound’s structure includes:

  • A thioether bridge connecting the triazolopyrimidinone to an acetamide group.
  • A 2-chlorobenzyl substituent, which enhances lipophilicity and may influence receptor binding.

The 5-propyl group (if present) would further modulate solubility and steric interactions compared to simpler analogs. The compound is commercially available (Catalog Number BG72578) at a price range of $8–$11 per gram .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-2-5-12-8-14(24)20-16-21-22-17(23(12)16)26-10-15(25)19-9-11-6-3-4-7-13(11)18/h3-4,6-8H,2,5,9-10H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDBZLKNNZHINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 895006-46-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN5O2SC_{17}H_{18}ClN_{5}O_{2}S, with a molecular weight of 391.9 g/mol. The compound features a triazolopyrimidine core which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. A systematic review highlighted the effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus0.125 μg/mL
Triazole Derivative BEscherichia coli0.5 μg/mL
N-(2-chlorobenzyl)-2-acetamidePseudomonas aeruginosaTBD

In vitro studies have shown that N-(2-chlorobenzyl)-2-acetamide exhibits promising activity against resistant strains of bacteria such as Acinetobacter baumannii, suggesting its potential as a lead compound for developing new antibiotics .

Antifungal Activity

The triazole scaffold is also recognized for its antifungal properties. Compounds similar to N-(2-chlorobenzyl)-2-acetamide have demonstrated efficacy against various fungal pathogens:

Fungal SpeciesActivity ObservedReference
Candida albicansModerate inhibition
Aspergillus fumigatusSignificant inhibition

The antifungal mechanism is believed to involve the disruption of ergosterol synthesis in fungal cell membranes, a critical target for antifungal drug development.

Anticancer Activity

The anticancer potential of N-(2-chlorobenzyl)-2-acetamide has been explored in several studies. For example, derivatives of the triazolo[4,3-a]pyrimidine core have been shown to inhibit various cancer cell lines by targeting key regulatory pathways involved in cell proliferation and survival.

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)10.5Inhibition of cell cycle progression
HeLa (cervical cancer)8.3Induction of apoptosis

These findings suggest that compounds with similar structural features may serve as effective anticancer agents through multiple mechanisms .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various triazole compounds against clinical isolates. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains .
  • Antifungal Screening : Another study focused on the antifungal properties of triazole derivatives against Candida species, showing promising results that warrant further investigation .
  • Anticancer Mechanisms : Research on the anticancer effects of triazolo[4,3-a]pyrimidines revealed their potential to inhibit key enzymes involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Structural Features Synthetic Complexity
N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (Target) C₁₇H₁₇ClN₅O₂S* ~376.3* Triazolopyrimidinone core, 5-propyl group, thioether-acetamide linker, 2-chlorobenzyl Moderate (commercially available)
N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (Analog) C₁₄H₁₂ClN₅O₂S 349.7954 Triazolopyrimidinone core (no 5-propyl), thioether-acetamide linker, 2-chlorobenzyl Low (commercially available)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) C₁₂H₁₃Cl₃N₄O₂S 383.69 Thiadiazole core, trichloroethyl group, acetamide linker, phenyl substituent High (requires cyclization in H₂SO₄)

Notes:

  • The target compound and its analog share a triazolopyrimidinone core but differ in the presence of a 5-propyl group, which likely enhances lipophilicity and steric bulk compared to the simpler analog .
  • Compound 4.1 replaces the triazolopyrimidinone with a 1,3,4-thiadiazole ring, introducing a sulfur atom in the heterocycle.

Physicochemical Properties

  • Lipophilicity : The target’s 2-chlorobenzyl and 5-propyl groups increase logP compared to compound 4.1’s trichloroethyl and phenyl groups.
  • Stability : The thioether linker in the target may offer greater hydrolytic stability than the thioacetamide group in 4.1a (if isolated) .
  • Solubility : The trichloroethyl group in 4.1 likely reduces aqueous solubility compared to the target’s benzyl substituents.

Key Research Findings

  • Triazolopyrimidinone vs. Thiadiazole Cores: Triazolopyrimidinones are associated with kinase inhibition and antimicrobial activity, while thiadiazoles are often explored for anticancer and anti-inflammatory applications. The target’s core may offer distinct pharmacological profiles .
  • Role of Substituents : The 5-propyl group in the target (if present) could enhance binding to hydrophobic enzyme pockets, whereas 4.1’s trichloroethyl group may improve electrophilic reactivity .

Limitations and Contradictions

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Propyl group introduction : Alkylation at the 5-position using propyl halides or alcohols under controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., characteristic peaks for the chlorobenzyl group at δ 4.5–4.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C17_{17}H18_{18}ClN5_{5}O2_{2}S, MW 391.87) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are key stability and solubility considerations for in vitro handling?

  • Solubility : Limited aqueous solubility; use DMSO or ethanol as primary solvents (test concentrations ≤10 mM to avoid precipitation) .
  • Stability : Store lyophilized powder at -20°C under inert gas (argon). Monitor degradation via TLC or HPLC over 48-hour intervals in buffer solutions (pH 7.4) .

Advanced Research Questions

Q. What experimental strategies investigate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD_D) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes at ≤2.0 Å resolution .

Q. How does the 5-propyl substituent influence bioactivity compared to other derivatives?

  • Comparative SAR Studies : Synthesize analogs with methyl, ethyl, or butyl groups at the 5-position. Test inhibitory potency (IC50_{50}) against target enzymes.
    • Example: Propyl analogs show 3–5× higher affinity than methyl derivatives in kinase inhibition assays due to enhanced hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes to analyze alkyl chain flexibility and pocket occupancy .

Q. How can computational methods predict activity and optimize derivatives?

  • Docking Studies : Use AutoDock Vina to screen virtual libraries against target pockets (e.g., ATP-binding sites). Prioritize compounds with docking scores ≤-9.0 kcal/mol .
  • QSAR Modeling : Train models on triazolopyrimidine datasets to correlate structural descriptors (e.g., logP, polar surface area) with IC50_{50} values .

Q. What analytical approaches resolve contradictions in reported biological data for triazolopyrimidines?

  • Meta-Analysis : Cross-reference published IC50_{50} values with standardized assay conditions (e.g., ATP concentrations in kinase assays) .
  • Orthogonal Assays : Validate hits using biochemical (e.g., fluorescence polarization) and cell-based (e.g., proliferation inhibition) assays .

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